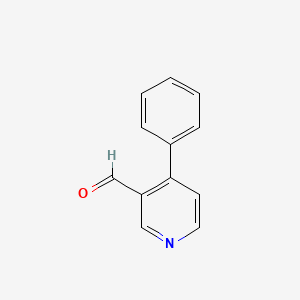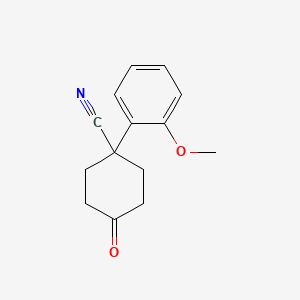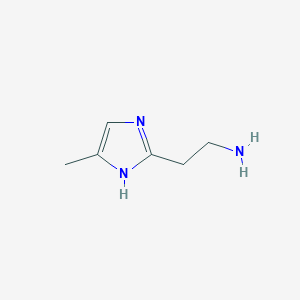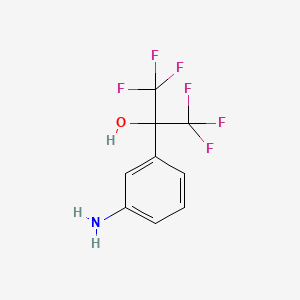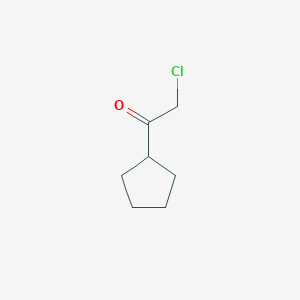
2-Chloro-1-cyclopentylethanone
概要
説明
2-Chloro-1-cyclopentylethanone is an organic compound with the molecular formula C7H11ClO . It has an average mass of 146.615 Da and a mono-isotopic mass of 146.049850 Da .
Molecular Structure Analysis
The InChI code for 2-Chloro-1-cyclopentylethanone is 1S/C7H11ClO/c8-5-7(9)6-3-1-2-4-6/h6H,1-5H2 . This indicates that the molecule consists of a cyclopentyl group (C5H9) attached to a chloro-ethanone group (ClC2H2O).科学的研究の応用
Medicinal Chemistry: Anticancer Agent Synthesis
2-Chloro-1-cyclopentylethanone is utilized in the synthesis of heterocyclic compounds that exhibit anticancer activities. For instance, it can be involved in the creation of chromenoquinoline derivatives, which have been tested for their efficacy against melanoma cell lines . These compounds are significant due to their potential to inhibit the growth of cancer cells, making them valuable in the development of new chemotherapy drugs.
Organic Synthesis: Intermediate for Complex Molecules
In organic chemistry, 2-Chloro-1-cyclopentylethanone serves as a versatile intermediate for the synthesis of complex organic molecules. It can undergo various chemical reactions, including nucleophilic substitution and addition reactions, to yield a wide range of products with different functional groups . This makes it a valuable building block in the construction of more complex organic compounds.
Pharmaceutical Research: Neurological Disorder Treatments
The compound has found applications in pharmaceutical research, particularly in the development of drugs for neurological disorders such as Alzheimer’s disease. Its role in the synthesis of small molecule therapeutics that can cross the blood-brain barrier makes it an important substance in neuropharmacology.
Biochemistry: Enzyme Inhibition Studies
In biochemistry, 2-Chloro-1-cyclopentylethanone can be used to study enzyme inhibition. Its structure allows it to bind to active sites of certain enzymes, thereby inhibiting their action. This application is crucial for understanding enzyme mechanisms and for the development of enzyme inhibitors as therapeutic agents .
Environmental Research: Degradation Studies
This compound’s stability and reactivity profile make it suitable for environmental degradation studies. Researchers can use it to understand the breakdown of cyclopentanone derivatives in various environmental conditions, which is important for assessing the ecological impact of chemical substances.
Industrial Applications: Specialty Chemical Manufacturing
In the industrial sector, 2-Chloro-1-cyclopentylethanone is employed in the manufacture of specialty chemicals. Its reactivity allows it to be transformed into compounds that serve as additives or intermediates in the production of high-performance materials .
Safety And Hazards
特性
IUPAC Name |
2-chloro-1-cyclopentylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClO/c8-5-7(9)6-3-1-2-4-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKYWWOXZNCTARW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70499381 | |
| Record name | 2-Chloro-1-cyclopentylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-cyclopentylethanone | |
CAS RN |
932-28-5 | |
| Record name | 2-Chloro-1-cyclopentylethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70499381 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1601273.png)
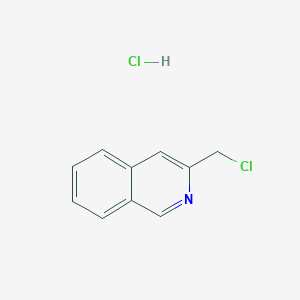
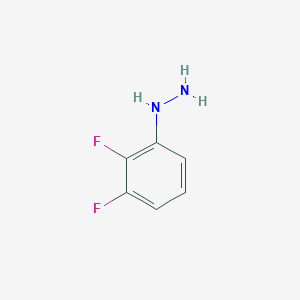

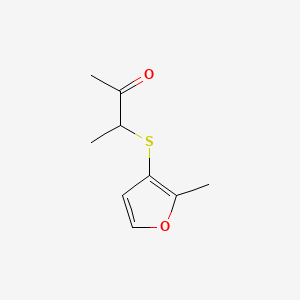
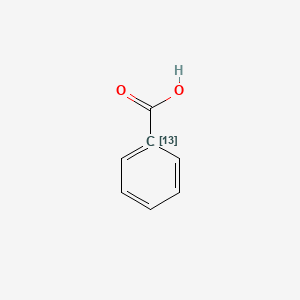


![O-[2-(Morpholin-4-yl)ethyl]hydroxylamine](/img/structure/B1601286.png)
